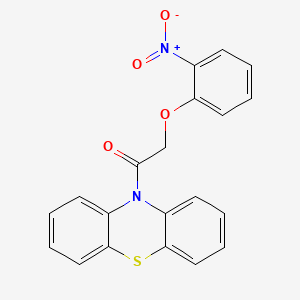![molecular formula C19H17F3N4OS B11660758 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a trifluoromethylphenyl group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(Trifluormethyl)phenyl]methylidene}acetohydrazid erfolgt in der Regel in mehreren Schritten:
Bildung des Benzimidazol-Kerns: Der erste Schritt beinhaltet die Synthese von 1-Ethyl-1H-benzimidazol. Dies kann durch Kondensation von o-Phenylendiamin mit Ethylformiat unter sauren Bedingungen erreicht werden.
Thioether-Bildung: Das Benzimidazol-Derivat wird dann mit einem geeigneten Thiol, wie z. B. Ethanthiol, umgesetzt, um die Sulfanylgruppe einzuführen.
Hydrazid-Bildung: Das Zwischenprodukt wird dann mit Hydrazinhydrat behandelt, um die Acetohydrazid-Einheit zu bilden.
Kondensationsreaktion: Schließlich wird das Acetohydrazid unter Rückflussbedingungen in Ethanol mit 4-(Trifluormethyl)benzaldehyd kondensiert, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren und optimierte Reaktionsbedingungen eingesetzt werden, um Ausbeute und Reinheit zu maximieren. Der Einsatz von automatisierten Synthese- und Reinigungssystemen wäre unerlässlich, um Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, wodurch Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können die Iminbindung angreifen und sie in ein Amin umwandeln.
Substitution: Der Benzimidazol-Kern kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere an den Positionen neben den Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Benzimidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung wegen ihres Potenzials als Ligand in der Koordinationschemie untersucht, wobei sie Komplexe mit Übergangsmetallen bildet, die interessante katalytische Eigenschaften aufweisen.
Biologie
Biologisch hat die Verbindung sich als vielversprechend erwiesen als antimikrobielles Mittel, wobei Studien eine Aktivität gegen eine Reihe von bakteriellen und Pilzpathogenen zeigen.
Medizin
In der medizinischen Chemie wird sie wegen ihres Potenzials als Antikrebsmittel untersucht, wobei vorläufige Studien darauf hindeuten, dass sie das Wachstum bestimmter Krebszelllinien hemmen kann.
Industrie
Industriell könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden, da die Trifluormethylgruppe die elektronischen Eigenschaften des Materials beeinflussen kann.
Wirkmechanismus
Der Mechanismus, durch den 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(Trifluormethyl)phenyl]methylidene}acetohydrazid seine Wirkungen entfaltet, ist vielschichtig:
Antimikrobielle Aktivität: Es stört wahrscheinlich mikrobielle Zellmembranen oder greift in wichtige Enzyme ein.
Antikrebsaktivität: Die Verbindung kann Apoptose in Krebszellen induzieren, indem sie mit spezifischen molekularen Zielen wie DNA oder Proteinen interagiert, die an der Zellzyklusregulation beteiligt sind.
Wirkmechanismus
The mechanism by which 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide exerts its effects is multifaceted:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(Chlormethyl)phenyl]methylidene}acetohydrazid
- 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(Methyl)phenyl]methylidene}acetohydrazid
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(Trifluormethyl)phenyl]methylidene}acetohydrazid verleiht einzigartige elektronische Eigenschaften, die seine biologische Aktivität und Stabilität im Vergleich zu ähnlichen Verbindungen verbessern können. Dies macht es zu einem besonders attraktiven Kandidaten für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C19H17F3N4OS |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H17F3N4OS/c1-2-26-16-6-4-3-5-15(16)24-18(26)28-12-17(27)25-23-11-13-7-9-14(10-8-13)19(20,21)22/h3-11H,2,12H2,1H3,(H,25,27)/b23-11+ |
InChI-Schlüssel |
PCBMGKCQKKGZOG-FOKLQQMPSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11660681.png)
![4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11660684.png)

![3-(4-fluorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11660691.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11660694.png)

![(5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-{3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanoyl}piperazin-1-YL)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11660704.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660706.png)
![1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B11660712.png)
![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11660715.png)

![Propan-2-yl 4-(4-bromophenyl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11660732.png)
![Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11660733.png)
![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
